molecular formula C15H20BrN3O4 B2627406 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate CAS No. 2034579-16-1

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate

Cat. No.: B2627406
CAS No.: 2034579-16-1
M. Wt: 386.246
InChI Key: NQWVELPXQVDOHS-UHFFFAOYSA-N
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Description

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate is a synthetic organic compound featuring a piperidine core substituted with a 5-bromopyrimidin-2-yloxy group at the 3-position and an acetylated 2-methyl-1-oxopropan-2-yl ester moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Key structural attributes include:

  • Piperidine ring: Provides conformational rigidity and hydrogen-bonding capabilities.

Properties

IUPAC Name

[1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O4/c1-10(20)23-15(2,3)13(21)19-6-4-5-12(9-19)22-14-17-7-11(16)8-18-14/h7-8,12H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWVELPXQVDOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)N1CCCC(C1)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate typically involves multiple steps:

    Bromination of Pyrimidine: The starting material, pyrimidine, is brominated using a brominating agent such as bromine or N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride.

    Formation of Piperidine Derivative: The brominated pyrimidine is then reacted with piperidine under basic conditions to form the piperidine derivative.

    Esterification: The piperidine derivative is then esterified with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for bromination and esterification steps, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

    Substitution Reactions: Substituted pyrimidine derivatives.

    Hydrolysis: Carboxylic acid and alcohol.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory diseases.

    Biological Studies: It can be used in studies to understand the interactions between small molecules and biological targets such as enzymes or receptors.

    Chemical Biology: The compound can be used as a probe to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The brominated pyrimidine ring can interact with biological targets through hydrogen bonding, van der Waals interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of pyrimidine-piperidine hybrids. Below is a detailed comparison with structurally and functionally related derivatives:

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents Structural Similarity Notable Properties/Applications
Target Compound (CAS: Not specified) C₁₇H₂₃BrN₃O₄ ~422.3 g/mol 5-Bromopyrimidin-2-yloxy, acetyl ester Reference Unreported; inferred kinase inhibition
BK81340 (2034277-83-1) C₁₇H₂₅N₃O₄ 335.4 g/mol 2,6-Dimethylpyrimidin-4-yloxy, acetyl ester 0.77 (structural) Research intermediate; no bioactivity data
1-(5-Bromopyrimidin-2-yl)piperidin-4-ol (887425-47-0) C₉H₁₂BrN₃O 258.1 g/mol 5-Bromopyrimidin-2-yl, hydroxyl 0.86 Probable kinase inhibitor scaffold
1-(5-Bromopyrimidin-2-yl)-3-piperidinol (914347-67-4) C₉H₁₂BrN₃O₂ 274.1 g/mol 5-Bromopyrimidin-2-yl, 3-hydroxyl 0.81 Solubility-enhanced analog for in vitro studies

Key Findings :

Halogen Substitution: The target compound’s 5-bromo group distinguishes it from non-halogenated analogs like BK81340.

Ester vs. Hydroxyl Groups : The acetyl ester in the target compound and BK81340 improves metabolic stability compared to hydroxyl-bearing analogs (e.g., 887425-47-0), which may undergo faster glucuronidation in vivo .

Piperidine Substitution : Derivatives with hydroxyl groups on the piperidine ring (e.g., 914347-67-4) exhibit higher aqueous solubility but reduced cell permeability compared to the acetylated target compound .

Biological Activity

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a brominated pyrimidine moiety and a piperidine ring, which contribute to its pharmacological profile.

Chemical Structure and Properties

The molecular formula of the compound is C16H20BrN3O3, with a molecular weight of approximately 396.25 g/mol. The presence of the bromine atom in the pyrimidine ring enhances lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate exhibit significant antibacterial activity , particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The mechanism of action typically involves inhibition of protein synthesis by binding to the bacterial ribosome's 50S subunit, preventing the formation of functional ribosomal complexes necessary for translation .

Structure-Activity Relationship (SAR)

The structural components of this compound suggest that modifications can enhance its biological activity. For instance, the incorporation of different substituents on the piperidine or pyrimidine rings may lead to improved efficacy against resistant bacterial strains. The bromine atom not only contributes to lipophilicity but also allows for potential nucleophilic substitutions that can further modify biological activity.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds:

StudyCompoundFindings
Study 13-(2-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-oneDemonstrated broad-spectrum antibacterial activity with a focus on resistant strains.
Linezolid derivativesShowed enhanced activity against various Gram-positive bacteria, indicating potential for structural modifications in drug design.
Piperidine derivativesHighlighted the importance of piperidine in modulating binding affinity and biological activity.

The proposed mechanism of action for 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate includes:

  • Binding to Ribosomes : Inhibition of protein synthesis through interaction with the ribosomal RNA.
  • Nucleophilic Substitution : The bromine atom can facilitate reactions that may enhance antibacterial properties.
  • Hydrophobic Interactions : The piperidine ring may increase binding affinity through hydrophobic interactions with target proteins.

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